![molecular formula C23H22N4O4S2 B2496688 4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895003-19-7](/img/structure/B2496688.png)
4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like “4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide” often involves multi-step reactions, including nucleophilic substitution and condensation reactions. The preparation of similar compounds requires careful selection of starting materials and reaction conditions to achieve the desired molecular architecture. For instance, the synthesis of related pyrimidine and benzothiazole derivatives is achieved through reactions involving thiourea, thioformamide, or substituted thioureas in the presence of dimethylformamide and catalytic amounts of potassium carbonate, highlighting the complexity and specificity of synthetic routes for such compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Molecular Structure Analysis
The molecular structure of compounds like “4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide” can be elucidated using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's reactivity and interactions with other molecules. Analogs of this compound have been characterized to reveal intricate details of their molecular frameworks, demonstrating the importance of molecular structure analysis in the field of chemistry (Chakraborty, Ghosh, Cheemala, Jayaselli, Pal, & Mukherjee, 2007).
Chemical Reactions and Properties
Chemical properties of “4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide” and similar compounds are defined by their functional groups and molecular structure, which determine their reactivity. For example, the presence of benzamide, thiazole, and pyridine units can influence the compound's behavior in chemical reactions, such as nucleophilic substitution or addition reactions. The synthesis and reactivity of related compounds provide insights into the chemical properties and potential applications of such molecules (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).
Physical Properties Analysis
The physical properties of “4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide” are influenced by its molecular structure. Properties such as solubility, melting point, and crystallinity are crucial for determining the compound's suitability for various applications. Studies on similar compounds have shown how modifications in molecular structure can affect these physical properties, which is essential for designing compounds with desired physical characteristics (Kranjc, Kočevar, & Perdih, 2011).
Chemical Properties Analysis
The chemical properties of “4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide” relate to its reactivity and interactions with other chemicals. These properties are defined by the compound's functional groups, which determine its role in chemical reactions. For instance, the amide group can participate in hydrolysis reactions, while the thiazole unit may engage in electrophilic substitution. Understanding these properties is essential for the compound's application in synthetic chemistry and materials science (Baheti, Kapratwar, & Kuberkar, 2002).
Applications De Recherche Scientifique
Anticancer Activity :
- Synthesis and Anticancer Potential : A study by Vellaiswamy & Ramaswamy (2017) discussed the synthesis of Co(II) complexes involving similar chemical structures. These complexes exhibited potential for anticancer activity, specifically against human breast cancer cell lines.
VEGF Inhibition for Cancer Treatment :
- Selective VEGFR-2 Inhibitors : Research by Borzilleri et al. (2006) identified compounds structurally related to the query compound as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These inhibitors showed efficacy in cancer treatment models.
Antifungal Properties :
- Efficacy Against Fungi : A study by Jafar et al. (2017) synthesized compounds with a similar chemical framework, demonstrating significant antifungal effects against species like Aspergillus.
COX Inhibition and Analgesic Properties :
- Novel COX Inhibitors : Research by Abu‐Hashem et al. (2020) included the synthesis of novel compounds related to the query, which were effective as cyclooxygenase (COX) inhibitors, with analgesic and anti-inflammatory properties.
Photodynamic Therapy in Cancer :
- Potential in Photodynamic Therapy : A study by Pişkin et al. (2020) synthesized compounds with structural similarities and demonstrated their potential in photodynamic therapy, particularly for cancer treatment.
Antimicrobial Properties :
- New Antimicrobial Compounds : The work of Patel et al. (2011) involved synthesizing new pyridine derivatives with a similar structure, showcasing notable antimicrobial activities.
Serotonin Receptor Antagonism :
- Compounds Affecting Serotonin Receptors : Research by Harada et al. (1995) indicated that compounds structurally related to the query compound could act as potent serotonin-3 (5-HT3) receptor antagonists.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-26(2)33(29,30)18-11-9-17(10-12-18)22(28)27(15-16-6-5-13-24-14-16)23-25-21-19(31-3)7-4-8-20(21)32-23/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKXLEWDCIMVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

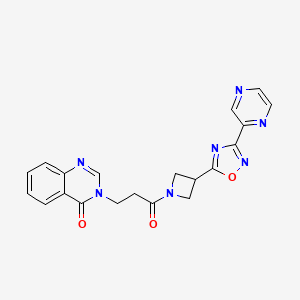

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)
![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)
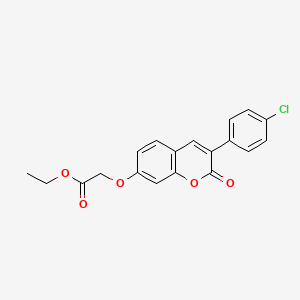
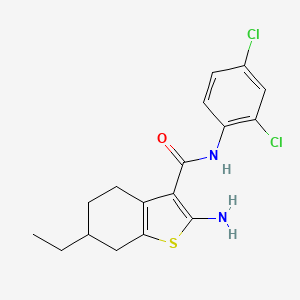
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)
![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)
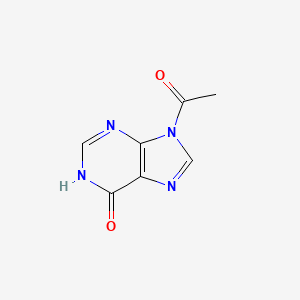
![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)

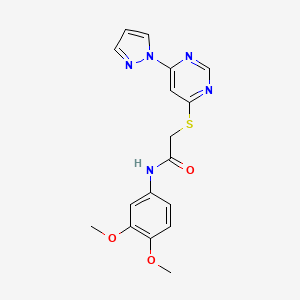
![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)